Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties. Quinoline derivatives are widely recognized for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The presence of the trifluoromethyl group enhances the compound’s stability and bioactivity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(halogenmethyl)quinoline-3-carboxylates with 8-hydroxyquinolines in the presence of a base such as potassium carbonate in acetonitrile . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy. The compound can inhibit specific enzymes and proteins, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: Exhibits moderate cytotoxic activity against cancer cell lines.
Bisquinoline derivatives: Known for their antimalarial and antimicrobial activities.
Quinolinyl-pyrazoles: Show significant pharmacological activities, including anticancer properties.
The unique presence of the trifluoromethyl group in this compound distinguishes it from other quinoline derivatives, enhancing its stability and bioactivity.
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-7-8-5-3-4-6-10(8)17-11(9)13(14,15)16/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMQUMCPYKSGSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180678 | |
Record name | 3-Quinolinecarboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260890-78-5 | |
Record name | 3-Quinolinecarboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260890-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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